(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride
Description
“(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride” likely refers to a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “Boc” in the name suggests the presence of a tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines . The “dimethylaminomethyl” part indicates the presence of a tertiary amine group attached to a methyl group. The “hydrochloride” indicates that this compound is a salt formed with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, the bulky Boc protecting group, and the tertiary amine group. The stereochemistry at the chiral center would be determined by the “(S)” prefix in the name .Chemical Reactions Analysis
As a tertiary amine, the dimethylaminomethyl group could potentially participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions . The Boc group could be removed under acidic conditions to reveal the amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the Boc group could increase its solubility in organic solvents .Future Directions
The study of pyrrolidine derivatives is a very active area of research, given their prevalence in biologically active compounds. Future research could involve studying the biological activity of this compound, developing more efficient synthesis methods, or exploring its potential uses in pharmaceuticals .
properties
IUPAC Name |
tert-butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5;/h10H,6-9H2,1-5H3;1H/t10-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAMYHJAFNEBOM-PPHPATTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-3-Dimethylaminomethylpyrrolidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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